molecular formula C7H6ClN3 B11917204 5-Chloroimidazo[1,2-A]pyridin-2-amine

5-Chloroimidazo[1,2-A]pyridin-2-amine

Cat. No.: B11917204
M. Wt: 167.59 g/mol
InChI Key: IZQJESYHGLHPAK-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Fused Heterocycles in Drug Discovery

Nitrogen-containing fused heterocycles are a class of organic compounds that feature prominently in the field of drug discovery. nih.gov Their structures, which consist of two or more rings where at least one ring contains a nitrogen atom, are prevalent in a vast array of biologically active molecules. mdpi.comrsc.org In fact, a significant percentage of FDA-approved drugs contain a nitrogen-based heterocyclic core. rsc.orgnih.gov

The prevalence of these structures in successful pharmaceuticals can be attributed to several key factors. Their rigid frameworks provide a well-defined three-dimensional shape that can facilitate specific interactions with biological targets such as enzymes and receptors. mdpi.com Furthermore, the presence of nitrogen atoms allows for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition and binding affinity. The versatility of these scaffolds allows for extensive chemical modification, enabling researchers to fine-tune the pharmacological properties of a lead compound to enhance its efficacy and selectivity. nih.gov

The Imidazo[1,2-A]pyridine (B132010) Core as a Privileged Structure in Medicinal Chemistry

Among the multitude of nitrogen-containing heterocycles, the imidazo[1,2-a]pyridine core has earned the designation of a "privileged structure" in medicinal chemistry. nih.govnih.govresearchgate.net This term, first introduced in 1988, describes a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets with high affinity. nih.govopenochem.org The utility of privileged structures lies in their ability to serve as a starting point for the development of new drugs targeting a wide range of diseases. nih.govmdpi.com

The imidazo[1,2-a]pyridine scaffold is a bicyclic system composed of a pyridine (B92270) ring fused to an imidazole (B134444) ring. nih.gov This arrangement confers upon it a unique set of electronic and steric properties that make it an attractive framework for drug design. Its chemical stability and amenability to functionalization at various positions allow for the creation of diverse libraries of compounds for biological screening. openochem.org Indeed, several commercially successful drugs, including the sedative-hypnotic zolpidem and the anti-ulcer agent zolimidine, are based on the imidazo[1,2-a]pyridine core, highlighting its therapeutic potential. nih.govresearchgate.netnih.gov The wide-ranging biological activities exhibited by imidazo[1,2-a]pyridine derivatives include anticancer, anti-inflammatory, antiviral, and antimicrobial properties. nih.govrsc.orgresearchgate.net

Scope and Research Focus on 5-Chloroimidazo[1,2-A]pyridin-2-amine and its Derivatives

This article will focus specifically on the chemical compound This compound and its derivatives. This particular compound is characterized by a chlorine atom at the 5-position and an amine group at the 2-position of the imidazo[1,2-a]pyridine ring system. The introduction of these specific substituents can significantly influence the compound's physicochemical properties and biological activity.

The primary research focus on this compound and its analogs lies in exploring their potential as therapeutic agents. The presence of the chloro and amino groups provides handles for further chemical modification, allowing for the synthesis of a variety of derivatives. The exploration of these derivatives is often guided by structure-activity relationship (SAR) studies, which aim to understand how changes in the molecular structure affect biological activity. This information is critical for the rational design of more potent and selective drug candidates. Research efforts are also directed towards developing efficient synthetic routes to access these compounds. evitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloroimidazo[1,2-a]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-5-2-1-3-7-10-6(9)4-11(5)7/h1-4H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQJESYHGLHPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chloroimidazo 1,2 a Pyridin 2 Amine and Its Analogues

Classical and Established Cyclocondensation Approaches

The foundational methods for assembling the imidazo[1,2-a]pyridine (B132010) core typically involve the condensation of a 2-aminopyridine (B139424) derivative with a suitable C2-synthon, leading to the formation of the fused imidazole (B134444) ring.

Reactions of 2-Aminopyridines with α-Halocarbonyl Compounds

The reaction between 2-aminopyridines and α-halocarbonyl compounds, such as α-haloketones or α-haloaldehydes, represents one of the most traditional and widely utilized methods for the synthesis of imidazo[1,2-a]pyridines. bio-conferences.orgnih.gov This approach, first reported by Tschitschibabin, involves the initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine by the α-halocarbonyl compound, followed by an intramolecular cyclization via condensation between the exocyclic amino group and the carbonyl group. bio-conferences.orgacs.org

The process is versatile, allowing for the introduction of various substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine ring, depending on the structure of the α-halocarbonyl reactant. nih.gov While effective, this method has limitations, including the lachrymatory nature of many α-halocarbonyl reagents and their limited commercial availability. nih.gov Modern variations have focused on improving reaction conditions, with some protocols achieving catalyst-free synthesis at room temperature in solvents like DMF with a base such as potassium carbonate. acs.org

A common strategy involves the in situ generation of α-bromoketones from the corresponding ketone using brominating agents like N-bromosuccinimide or 1-butyl-3-methylimidazolium tribromide ([Bmim]Br3), which then react with 2-aminopyridine in a one-pot procedure. nih.gov For instance, the reaction of various acetophenones with [Bmim]Br3 and substituted 2-aminopyridines in the presence of sodium carbonate under solvent-free conditions yields 2-phenylimidazo[1,2-α]pyridines in excellent yields. nih.gov

Table 1: Synthesis of 2-Phenylimidazo[1,2-α]pyridines via in situ Bromination nih.gov

Acetophenone Derivative 2-Aminopyridine Derivative Yield (%)
Acetophenone 2-Aminopyridine 82
4'-Methylacetophenone 2-Aminopyridine 85
4'-Methoxyacetophenone 2-Aminopyridine 89
4'-Chloroacetophenone 2-Aminopyridine 86
Acetophenone 2-Amino-4-methylpyridine 78
4'-Chloroacetophenone 2-Amino-5-chloropyridine (B124133) 72

Condensations with Aldehydes and Ketones

The condensation of 2-aminopyridines with aldehydes and ketones provides an alternative route to the imidazo[1,2-a]pyridine scaffold. acs.org A notable example is the Ortoleva-King reaction, which facilitates the one-pot synthesis of these heterocycles from 2-aminopyridine and various aromatic ketones. researchgate.net Copper-catalyzed aerobic oxidative syntheses have also been developed, which are compatible with a broad range of functional groups on both the 2-aminopyridine and ketone starting materials. organic-chemistry.org These reactions are believed to proceed through a catalytic Ortoleva-King mechanism. organic-chemistry.org

Advanced and Emerging Synthetic Strategies for Imidazo[1,2-A]pyridines

To enhance efficiency, atom economy, and molecular diversity, modern synthetic chemistry has embraced multicomponent reactions (MCRs) for the construction of complex heterocyclic systems like imidazo[1,2-a]pyridines. mdpi.com

Multicomponent Reactions (MCRs)

MCRs offer a powerful tool for rapidly generating libraries of structurally diverse compounds from simple, readily available starting materials in a single synthetic operation.

The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent three-component reaction (3-CR) that has become a cornerstone for the synthesis of 3-aminoimidazo[1,2-a]pyridines. nih.govmdpi.com This acid-catalyzed condensation involves a 2-aminopyridine, an aldehyde, and an isocyanide. nih.govevitachem.com The reaction proceeds through the formation of an iminium ion from the aldehyde and the 2-aminopyridine, which is then attacked by the nucleophilic isocyanide. A subsequent intramolecular cyclization and tautomerization yield the final 3-aminoimidazo[1,2-a]pyridine product. evitachem.com

The GBB reaction is highly valued for its efficiency and the ability to introduce diversity at three positions of the final molecule by simply varying the starting components. nih.gov For the synthesis of 5-Chloroimidazo[1,2-a]pyridin-3-amine, 2-amino-5-chloropyridine is used as the aminopyridine component. evitachem.comnih.gov Catalysts such as scandium triflate (Sc(OTf)₃) or perchloric acid are often employed to facilitate the reaction. nih.govevitachem.com Microwave irradiation has been shown to significantly accelerate the reaction, reducing completion times from hours to minutes. mdpi.comevitachem.com

Table 2: GBB Reaction Optimization for a Model Synthesis mdpi.com

Entry Conditions Time Yield (%)
1 NH₄Cl, rt 12 h 82
2 NH₄Cl, 60 °C 8 h 83
3 NH₄Cl, MW, 60 °C 30 min 89

Reaction components: 2-azidobenzaldehyde, 2-aminopyridine, tert-butyl isocyanide.

The Ugi reaction is another powerful MCR that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a bis-amide, often referred to as a peptidomimetic. beilstein-journals.orgarizona.edu A sophisticated strategy involves a tandem approach where the product of a GBB reaction is used as one of the components in a subsequent Ugi four-component reaction (Ugi-4CR). nih.govbeilstein-journals.org

This tandem GBB-Ugi approach allows for the synthesis of complex hybrid molecules containing the imidazo[1,2-a]pyridine scaffold linked to a peptidomimetic chain. beilstein-journals.org For example, a heterocyclic acid containing the 5-chloroimidazo[1,2-a]pyridine (B1589643) core can be synthesized via a GBB reaction using 2-amino-5-chloropyridine, an aldehyde-bearing carboxylic acid (e.g., 4-formylbenzoic acid), and an isocyanide. nih.gov This GBB product is then used as the acid component in a Ugi reaction with a new set of amine, aldehyde, and isocyanide reactants to generate a diverse library of peptidomimetic conjugates. nih.govbeilstein-journals.org This method provides access to molecules with multiple points of diversity, which is highly valuable in drug discovery. beilstein-journals.org

Three-Component Aza-Friedel–Crafts Reaction

The aza-Friedel–Crafts reaction provides a powerful tool for the C3-functionalization of the imidazo[1,2-a]pyridine core, enabling the synthesis of a wide array of analogues. A notable example is a three-component reaction involving an imidazo[1,2-a]pyridine, an aldehyde, and an amine, catalyzed by a Lewis acid such as Yttrium triflate (Y(OTf)₃). acs.orgnih.govorganic-chemistry.org This method facilitates the introduction of an alkylamino group at the C3 position, proceeding with high atomic economy and under relatively mild conditions. nih.govorganic-chemistry.org The reaction demonstrates broad substrate scope, tolerating various functional groups on both the imidazo[1,2-a]pyridine and the aldehyde, leading to moderate to good yields of C3-alkylated products. nih.govthieme-connect.com

Another significant three-component strategy for producing analogues, specifically 3-aminoimidazo[1,2-a]pyridines, is the Groebke-Blackburn-Bienaymé reaction (GBB-3CR). This one-pot process involves the acid-catalyzed condensation of a 2-amino-5-chloropyridine, an aldehyde, and an isocyanide. nih.gov The use of scandium triflate (Sc(OTf)₃) as a catalyst, particularly under microwave irradiation, has been shown to significantly accelerate the reaction, reducing completion times from hours to minutes. nih.gov

Table 1: Examples of Y(OTf)₃-Catalyzed Aza-Friedel–Crafts Reaction for C3-Alkylation of Imidazo[1,2-a]pyridines nih.gov

Imidazo[1,2-a]pyridine Aldehyde Amine Yield of Product
2-Phenylimidazo[1,2-a]pyridine Benzaldehyde Morpholine 85%
7-Methyl-2-phenylimidazo[1,2-a]pyridine 4-Chlorobenzaldehyde Morpholine 82%
2-(4-Fluorophenyl)imidazo[1,2-a]pyridine 4-Methylbenzaldehyde Morpholine 88%

Transition-Metal-Catalyzed Transformations

Transition metals play a pivotal role in catalyzing complex bond formations, offering efficient routes to the imidazo[1,2-a]pyridine skeleton and its derivatives.

Copper-Catalyzed Cyclizations and Oxidative Couplings

Copper catalysts are particularly effective in constructing the fused bicyclic ring system of imidazo[1,2-a]pyridines. One prominent method involves the copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines. rsc.org This reaction proceeds under mild conditions, utilizing copper(I) iodide (CuI) as the catalyst and air as the oxidant, to afford a diverse range of imidazo[1,2-a]pyridines in high yields. rsc.org The methodology is versatile, accommodating both electron-donating and electron-withdrawing substituents on the substrates. rsc.org

A similar strategy is the copper-catalyzed aerobic dehydrogenative cyclization of ketone oxime esters with pyridines. nih.gov This environmentally friendly approach provides rapid access to the imidazo[1,2-a]pyridine core. nih.gov Mechanistic studies suggest these transformations may proceed through the generation of reactive radical intermediates, followed by coupling, cyclization, and subsequent oxidation to form the aromatic heterocyclic product. rsc.org The scalability of these methods has been demonstrated, highlighting their practical utility in synthesis. rsc.org

Iron-Catalyzed Denitration and Oxidative Diamination Reactions

Iron, being an inexpensive and abundant metal, serves as a valuable catalyst for synthesizing imidazo[1,2-a]pyridine derivatives. A key example is the iron(II) chloride-catalyzed denitration reaction between 2-aminopyridines and α,β-unsaturated nitroolefins. organic-chemistry.orgthieme-connect.com This process allows for the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives in good yields. thieme-connect.com The proposed mechanism involves an initial Michael-type addition of the aminopyridine to the nitroolefin, followed by an iron-catalyzed cyclization and subsequent elimination of the nitro group. thieme-connect.com The reaction is simple to perform and tolerates a variety of functional groups. organic-chemistry.orgthieme-connect.com

In addition to denitration, iron catalysts are used for other C-H functionalizations. An iron(III) chloride-catalyzed three-component reaction of imidazo[1,2-α]pyridines, sodium sulfinates, and N,N-Dimethylacetamide (DMA) as a one-carbon source enables the direct sulfonylmethylation of the C3 position. nih.gov

Table 2: Iron-Catalyzed Denitrative Cyclization of 2-Aminopyridines with Nitroolefins thieme-connect.com

2-Aminopyridine Derivative Nitroolefin Derivative Catalyst Yield
2-Aminopyridine β-Methyl-β-nitrostyrene FeCl₂ High
2-Amino-4-methylpyridine β-Methyl-β-nitrostyrene FeCl₂ High
2-Aminopyridine 1-(1-Nitroprop-1-en-2-yl)-4-chlorobenzene FeCl₂ High

Metal-Free and Environmentally Benign Protocols

The development of synthetic methods that avoid the use of transition metals and harsh reagents is a key goal in green chemistry.

Aerobic Oxidative C-N Bond-Forming Processes

Metal-free oxidative cyclizations provide an environmentally friendly route to the imidazo[1,2-a]pyridine nucleus. A noteworthy approach utilizes a dual organocatalytic system comprising a flavin derivative and molecular iodine. nih.gov This system facilitates an aerobic oxidative C-N bond-forming process between aminopyridines and ketones to synthesize the target heterocycle. nih.gov Air serves as the terminal oxidant, making the process highly sustainable. The versatility of this catalytic system allows for a one-pot, three-component synthesis of 3-thioimidazo[1,2-a]pyridines from aminopyridines, ketones, and thiols. nih.gov

Molecular iodine alone can also catalyze the aerobic oxidative α,β-diamination of cyclohexanones using 2-aminopyridines, representing another metal-free C-N bond formation strategy. acs.org Furthermore, transition-metal-free, three-component reactions of ynals, pyridin-2-amines, and alcohols or thiols have been developed, offering a facile pathway for C–N, C–O, and C–S bond formation in a single operation.

Ultrasound-Assisted C-H Functionalization

Ultrasound irradiation has emerged as a powerful tool for promoting chemical reactions under environmentally benign conditions. The synthesis of imidazo[1,2-a]pyridines and subsequent C-H functionalization can be significantly accelerated using this technique. acs.org An ultrasound-assisted, metal-free method for C-H functionalization employs a potassium iodide (KI) and tert-butyl hydroperoxide (TBHP) catalytic system in water. acs.org This protocol offers mild reaction conditions, broad functional group compatibility, and excellent yields, often in a matter of minutes. acs.org

This green chemistry approach has been successfully applied to the C3-iodination of the imidazo[1,2-a]pyridine scaffold. The reaction of imidazo[1,2-a]pyridines with molecular iodine and TBHP under ultrasonic irradiation provides 3-iodo-imidazo[1,2-a]pyridine derivatives in high yields. These iodinated products are valuable intermediates for further synthetic transformations via cross-coupling reactions.

Table 3: Ultrasound-Assisted Iodination of Imidazo[1,2-a]pyridines

Substrate Reagents Time Yield
2-Phenylimidazo[1,2-a]pyridine I₂, TBHP, EtOH 10 min 95%
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine I₂, TBHP, EtOH 15 min 92%
2-Methylimidazo[1,2-a]pyridine I₂, TBHP, EtOH 10 min 88%
Catalyst-Free Cascade Processes

The synthesis of imidazo[1,2-a]pyridines, including chloro-substituted analogues, can be achieved efficiently through catalyst-free cascade processes. These methods offer the advantage of procedural simplicity and often align with the principles of green chemistry by avoiding the need for a metallic catalyst.

A notable example involves the reaction of 2-aminopyridines with various substrates. For instance, a simple and efficient protocol has been developed for the synthesis of 3-arylimidazo[1,2-a]pyridines by reacting 2-aminopyridine with either 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene. organic-chemistry.org This cascade process proceeds without a catalyst to afford the products in yields up to 86%. organic-chemistry.org Another catalyst-free approach utilizes the reaction between 2-aminopyridines and ω-bromomethylketones. This synthesis can be performed using a grindstone procedure at room temperature, yielding excellent to nearly quantitative results in a short timeframe of 3-5 minutes. beilstein-archives.org The work-up for this method is a simple water wash, highlighting its environmental friendliness. beilstein-archives.org

Furthermore, a one-pot, reagent-free reaction between Morita-Baylis-Hillman (MBH) acetates of nitroalkenes and 2-aminopyridines provides a pathway to functionalized imidazo[1,2-a]pyridines. researchgate.net This reaction proceeds via a cascade of inter- and intramolecular double aza-Michael additions. researchgate.net The methodology is notable for its high yields, regioselectivity, and its successful application in the synthesis of the anxiolytic drug alpidem (B1665719) and the hypnotic drug zolpidem. researchgate.netacs.org

The following table summarizes a catalyst-free cascade process for the synthesis of imidazo[1,2-a]pyridines:

ReactantsConditionsProductYieldReference
2-Aminopyridine and 1-bromo-2-phenylacetyleneCatalyst-free3-Arylimidazo[1,2-a]pyridineUp to 86% organic-chemistry.org
2-Aminopyridines and ω-bromomethylketonesGrindstone, 25-30 °C, 3-5 min2-Substituted imidazo[1,2-a]pyridinesExcellent to nearly quantitative beilstein-archives.org
MBH acetates of nitroalkenes and 2-aminopyridinesReagent-free, room temperatureFunctionalized imidazo[1,2-a]pyridinesExcellent researchgate.net

Tandem and Cascade Reaction Sequences

Tandem and cascade reactions represent a powerful strategy for the efficient construction of complex molecules like 5-Chloroimidazo[1,2-a]pyridine from simpler precursors in a single operation. These sequences often involve multiple bond-forming events in a concerted or stepwise manner, avoiding the isolation of intermediates.

One such approach involves the thermolysis of 1,2-dialkynylimidazoles in chlorinated solvents, which directly yields 5-chloroimidazo[1,2-a]pyridine products. researchgate.net The reaction can also be conducted in DMF with one equivalent of HCl. researchgate.net Deuterium labeling studies suggest that the reaction may proceed through multiple pathways depending on the specific conditions and substituents. researchgate.net

Another versatile tandem reaction for the synthesis of imidazo[1,2-a]pyridines involves a one-pot reaction of aldehydes, 2-aminopyridines, and terminal alkynes. organic-chemistry.org This process is facilitated by a copper(I) iodide-NaHSO₄•SiO₂ combination catalyst in refluxing toluene, leading to high to excellent yields of the corresponding imidazo[1,2-a]pyridines. organic-chemistry.org

Furthermore, the synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics has been achieved through a tandem sequence of Groebke–Blackburn–Bienaymé (GBB) and Ugi multicomponent reactions. beilstein-journals.org This approach allows for the introduction of molecular diversity at four points from readily available starting materials. beilstein-journals.org An electrochemical approach has also been developed for the synthesis of CN-substituted imidazo[1,5-a]pyridines via a cascade process where NH₄SCN serves as both an electrolyte and a cyanating agent. rsc.org

Mechanistic Investigations of 5-Chloroimidazo[1,2-a]pyridine Formation

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting the formation of specific isomers. The formation of the imidazo[1,2-a]pyridine scaffold generally involves the condensation of a 2-aminopyridine derivative with a suitable electrophile.

Proposed Reaction Pathways and Key Intermediates

The classical synthesis of imidazo[1,2-a]pyridines involves the reaction of 2-aminopyridines with α-halocarbonyl compounds. The generally accepted mechanism proceeds through several key steps:

Initial Nucleophilic Attack: The exocyclic amino group of 2-aminopyridine acts as a nucleophile and attacks the carbonyl carbon of the α-halocarbonyl compound.

Formation of an Enamine Intermediate: In some cases, an intermediate enamine has been isolated, confirming a pathway that begins with the attack of the exocyclic amine on a carbonyl group, followed by dehydration. acs.org

Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring then performs an intramolecular nucleophilic attack, leading to the formation of the five-membered imidazole ring. This cyclization is a regioselective 5-exo-trig process. acs.org

Aromatization: Subsequent elimination of a water molecule and a halide ion leads to the final aromatic imidazo[1,2-a]pyridine product.

In the case of the reaction between 2-aminopyridine and bromomalonaldehyde, the proposed mechanism involves the initial attack of the exocyclic amine on the bromomalonaldehyde, followed by water elimination, intramolecular cyclization, and finally, expulsion of the bromide anion. acs.org

For the reaction involving MBH acetates of nitroalkenes, the transformation is proposed to proceed via a Michael addition of the exocyclic amino group of 2-aminopyridine to the MBH acetate (B1210297), followed by the elimination of the acetate group in an SN2' reaction. acs.org This is followed by an intramolecular Michael addition involving the endocyclic pyridine nitrogen and subsequent elimination of HNO₂ to form the target imidazo[1,2-a]pyridine. acs.org

Factors Influencing Regioselectivity and Reaction Efficiency

Substituents on the Pyridine Ring: The electronic nature of substituents on the 2-aminopyridine ring can significantly impact the nucleophilicity of both the exocyclic amino group and the endocyclic nitrogen, thereby affecting the reaction rate and, in some cases, the regioselectivity of the cyclization.

Nature of the Carbonyl Compound: The reactivity of the carbonyl compound and the nature of the leaving group in α-halocarbonyl compounds are critical. For instance, the use of ω-bromomethylketones in a solvent-free grindstone method has been shown to be highly efficient. beilstein-archives.org

Reaction Conditions: Temperature, solvent, and the presence or absence of a catalyst play a pivotal role. While many syntheses are metal-catalyzed, numerous catalyst-free methods have been developed that are often milder and more environmentally benign. beilstein-archives.orgacs.org For example, microwave-assisted protocols have been shown to be rapid and efficient for the construction of 3-carbaldehyde substituted imidazo[1,2-a]pyridines. acs.org

Catalyst System: When catalysts are employed, their nature is crucial. For example, a copper(I) iodide-NaHSO₄•SiO₂ combination has been used effectively in a one-pot, three-component reaction. organic-chemistry.org In other cases, iodine has been used to trigger the cleavage of the N-O bond in oxime esters to generate reactive iminyl radicals that couple regioselectively with pyridines. acs.org

Structure Activity Relationship Sar Studies of 5 Chloroimidazo 1,2 a Pyridin 2 Amine Derivatives

Rational Design and Synthesis of Analogues for SAR Elucidation

A common synthetic route to imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone. bio-conferences.org For the synthesis of 5-Chloroimidazo[1,2-a]pyridin-2-amine derivatives, this would typically start with a 2-amino-6-chloropyridine. The subsequent introduction of various substituents at other positions can be achieved through a variety of chemical reactions. For instance, the exocyclic amine at position 2 can be modified, and different groups can be introduced at position 3 of the imidazole (B134444) ring.

The Groebke–Blackburn–Bienaymé reaction is another powerful tool for the synthesis of substituted imidazo[1,2-a]pyridines, offering a three-component approach to generate molecular diversity. beilstein-journals.org This method, along with others, enables the creation of a focused library of compounds for biological screening. The design of these libraries is often guided by computational modeling and a deep understanding of the target's structure, aiming to enhance properties like binding affinity, selectivity, and pharmacokinetic profiles. For example, in the development of antimalarial agents, imidazo[1,2-a]pyridine (B132010) derivatives were designed to improve upon the poor aqueous solubility and suboptimal pharmacokinetics of an earlier lead series. uct.ac.za

Impact of Chlorine Substitution at Position 5 on Biological Activity

The introduction of a chlorine atom into a biologically active molecule can significantly modulate its properties. eurochlor.org In the context of the imidazo[1,2-a]pyridine scaffold, the chlorine atom at position 5 has a notable influence on the compound's biological activity. The presence of a halogen, such as chlorine, can affect a molecule's lipophilicity, which in turn can influence its ability to cross cell membranes and interact with its biological target. researchgate.net

For this compound, the chlorine at the 5-position is a key feature. Studies on related imidazo[1,2-a]pyridine derivatives have shown that substitutions on the pyridine (B92270) ring can significantly impact their biological profile. nih.gov The precise effects of the 5-chloro substituent would be elucidated by comparing its activity to that of its non-chlorinated analogue and other halogenated derivatives.

Influence of Substituents at Position 2 (Exocyclic Amine) and Position 3

Modifications at positions 2 and 3 of the imidazo[1,2-a]pyridine ring are critical for defining the biological activity and selectivity of these compounds. The exocyclic amine at position 2 of this compound is a key site for chemical modification. The nature of the substituent on this amine can dramatically alter the molecule's properties. For instance, in the development of ligands for beta-amyloid plaques, derivatives of 2-phenyl-imidazo[1,2-a]pyridine with a dimethylamino group showed high binding affinity. nih.gov This highlights the importance of the substituent at this position for target engagement.

The interplay between substituents at positions 2 and 3 is also crucial. The combination of different functional groups at these positions allows for a fine-tuning of the molecule's biological activity. For instance, a study on imidazo[1,2-a]pyridine derivatives as anti-inflammatory agents investigated the effects of various substitutions, which led to the suppression of inflammatory markers in cancer cell lines. nih.gov

Correlation between Structural Modifications and Biological Response Modulation

The systematic modification of the this compound scaffold and the subsequent evaluation of the biological activity of the resulting analogues allow for the establishment of a clear structure-activity relationship. By analyzing the data from these studies, researchers can correlate specific structural features with changes in biological response.

For example, a hypothetical study might reveal that increasing the size of the alkyl chain on the exocyclic amine at position 2 leads to a decrease in activity, suggesting a steric hindrance at the binding site. Conversely, the introduction of a hydrogen bond donor at position 3 might enhance activity, indicating the importance of such an interaction for target binding.

Data from various studies on imidazo[1,2-a]pyridine derivatives can be compiled to understand these correlations. For instance, in the development of PI3Kα inhibitors, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized, and their anticancer activity was evaluated. nih.gov The SAR analysis from this study could provide insights into how modifications to the imidazo[1,2-a]pyridine moiety affect PI3Kα inhibition.

The following interactive table illustrates a hypothetical SAR study on a series of this compound derivatives, showcasing how different substituents at positions 2 and 3 could modulate biological activity, represented here as IC₅₀ (the half maximal inhibitory concentration).

CompoundR1 (Position 2)R2 (Position 3)Biological Activity (IC₅₀, µM)
1 -H-H10.5
2 -CH₃-H8.2
3 -C₂H₅-H15.1
4 -H-Br5.3
5 -H-OCH₃12.8
6 -CH₃-Br2.1
7 -CH₃-OCH₃9.7

From this hypothetical data, one could infer that a small alkyl group like a methyl at R1 is favorable for activity, while a larger ethyl group is detrimental. Furthermore, a bromine atom at R2 significantly enhances activity, especially when combined with a methyl group at R1, suggesting a synergistic effect. This type of analysis is fundamental to the process of drug discovery and development, guiding the design of more potent and selective therapeutic agents.

Biological Activities and Preclinical Investigations of 5 Chloroimidazo 1,2 a Pyridin 2 Amine Analogues

Antimicrobial Efficacy

Analogues of 5-chloroimidazo[1,2-a]pyridin-2-amine have demonstrated a broad spectrum of antimicrobial properties, with studies highlighting their effectiveness against various bacterial and fungal pathogens, including strains resistant to existing drugs.

Antibacterial Activity (e.g., against Staphylococcus aureus, Escherichia coli)

Derivatives of the imidazo[1,2-a]pyridine (B132010) nucleus have been investigated for their efficacy against both Gram-positive and Gram-negative bacteria. A series of imidazo[1,2-a]pyridinyl-chalcones were synthesized and tested against several bacterial strains. tsijournals.com Structure-activity relationship (SAR) studies on these chalcones revealed that the nature of the substituent on the phenyl ring significantly influences antibacterial potency. tsijournals.com The presence of an electron-donating group was associated with a broader spectrum of activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, including drug-resistant species of E. coli. tsijournals.com Conversely, electron-withdrawing groups tended to reduce bactericidal activity. tsijournals.com One of the most potent compounds in this series, featuring a hydroxyl group, exhibited a Minimum Inhibitory Concentration (MIC) of 3.125 μg/mL against a reference strain of S. aureus. tsijournals.com

In another study, a series of imidazo[1,2-a]pyridinehydrazone derivatives were synthesized and evaluated for their antibacterial potential against E. coli. researchgate.net Several of these compounds showed noteworthy activity, with inhibition diameters ranging from 8 mm to 11 mm. researchgate.net

However, not all modifications to the imidazo[1,2-a]pyridine scaffold yield antibacterial effects. A series of 2-thioalkyl-3-nitroimidazo[1,2-a]pyridine derivatives were synthesized and evaluated in vitro against Staphylococcus aureus and Pseudomonas aeruginosa, but none of the tested compounds displayed any antibacterial activity. nih.gov Further research into new antimicrobial agents based on imidazo[1,2-a]pyridine has indicated that the presence of bromo-fluoro substituents on attached aryl groups can significantly enhance antimicrobial activity. nih.gov

Table 1: Antibacterial Activity of Imidazo[1,2-a]pyridine Analogues

Compound Class Test Organism(s) Key Findings Reference(s)
Imidazo[1,2-a]pyridinyl-chalcones S. aureus, E. coli Electron-donating groups broaden activity. A hydroxyl-substituted analogue showed a MIC of 3.125 μg/mL against S. aureus. tsijournals.com
Imidazo[1,2-a]pyridinehydrazones E. coli Active compounds produced inhibition zones of 8-11 mm. researchgate.net
2-Thioalkyl-3-nitroimidazo[1,2-a]pyridines S. aureus, P. aeruginosa No antibacterial activity observed for the tested compounds. nih.gov
Aryl-substituted imidazo[1,2-a]pyridines Various bacteria Bromo-fluoro substituents on aryl groups enhanced antimicrobial activity. nih.gov

Antifungal Activity (e.g., against Candida strains)

The emergence of fungal infections resistant to current therapies has spurred the search for new antifungal agents. Analogues of imidazo[1,2-a]pyridine have shown promise in this area, particularly against Candida species.

A study focused on (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitrile derivatives, which were designed by combining a functional chain with the bioactive imidazopyridine core. nih.gov These compounds were tested against a clinical strain of Candida parapsilosis, an increasingly difficult-to-treat pathogen. nih.gov The derivatives exhibited significant antifungal activity, with Minimum Inhibitory Concentrations (MICs) ranging from 19.36 µM to 89.38 µM. nih.gov This suggests that these novel hybrids are promising candidates for the development of potent antifungal drugs. nih.gov

Similarly, new hydrazide derivatives of tetrahydroimidazo[1,2-a]pyridine were synthesized and screened for their effects against a panel of ten human pathogenic Candida species, including C. albicans, C. glabrata, and C. krusei. researchgate.net One particular compound, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid-(4-cyanobenzylidene), demonstrated very strong inhibitory activity with MIC values as low as 0.016 mg/mL against the tested Candida species. researchgate.net Importantly, this compound showed no in vitro toxicity against mammalian cell lines at concentrations up to 25 microg/mL, indicating its selective antifungal action. researchgate.net

Table 2: Antifungal Activity of Imidazo[1,2-a]pyridine Analogues against Candida Species

Compound Series Test Organism Activity Range (MIC) Reference(s)
(6-Chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitriles Candida parapsilosis 19.36 µM - 89.38 µM nih.gov
Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid benzylidene hydrazides Various Candida spp. 0.016 mg/mL - 1 mg/mL researchgate.net

Antituberculosis Potential

Tuberculosis (TB) remains a major global health threat, and the imidazo[1,2-a]pyridine scaffold has been identified as a "drug prejudice" structure in the search for new anti-TB agents. ekb.egmdpi.com Several analogues have shown significant activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. ekb.egmdpi.com

A series of novel imidazo[1,2-a]pyridine-3-carboxamides were developed and showed potent activity against the H37Rv strain of Mtb. Two lead compounds from this series demonstrated excellent activity against MDR and XDR clinical isolates, with MIC values ranging from 0.05 to 1.5 μM. Specifically, a derivative identified as 6-chloro-N-cyclooctyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide was synthesized as part of this effort.

Further research on imidazo[1,2-a]pyridine-3-carboxamides led to the identification of compounds with nanomolar potency. Twelve agents from one synthesized set had MIC values of ≤1 μM against replicating Mtb, and five of these compounds showed MICs of ≤0.006 μM. One of the lead compounds surpassed the potency of the clinical candidate PA-824 by nearly tenfold against a panel of MDR and XDR strains. These readily synthesized imidazo[1,2-a]pyridine-3-carboxamides represent an exciting new class of potent and selective anti-TB agents. The mechanism for some of these compounds involves targeting energy generation and adenosine (B11128) triphosphate (ATP) synthesis, a critical pathway for Mtb survival. mdpi.com

Table 3: Antituberculosis Activity of Imidazo[1,2-a]pyridine Analogues

Compound Series Activity against Mtb H37Rv (MIC) Activity against MDR/XDR Strains (MIC) Reference(s)
Imidazo[1,2-a]pyridine-3-carboxamides 0.10 – 0.19 μM 0.05 – 1.5 μM
Imidazo[1,2-a]pyridine-3-carboxamides ≤0.006 μM for most potent compounds Potency nearly 10-fold greater than PA-824 for lead compound
Imidazo[1,2-a]pyridine amides ≤0.03–0.8 μM for lead compound Better than pretomanid (B1679085) for lead compound mdpi.com

Anticancer Activity

The imidazo[1,2-a]pyridine framework is a key component in the design of novel anticancer agents, with derivatives showing potent growth inhibitory effects on various cancer cells. researchgate.netnih.gov These compounds often exert their effects by inducing apoptosis and interfering with critical cellular signaling pathways. researchgate.net

In Vitro Antiproliferative Activity against Various Tumor Cell Lines

Analogues of imidazo[1,2-a]pyridine have demonstrated significant antiproliferative effects across a range of human cancer cell lines. For instance, novel derivatives were investigated for their anticancer activity against melanoma (A375, WM115) and cervical cancer (HeLa) cell lines. nih.gov A selenylated imidazo[1,2-a]pyridine derivative, MRK-107, was tested against colon cancer cell lines (Caco-2 and HT-29). It showed potent growth inhibitory effects with a GI50 of 2.4 µM for Caco-2 and 1.1 µM for HT-29 after 48 hours, while being significantly less toxic to non-tumor cells.

Another study focused on the anticancer properties of three novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, and IP-7) against the HCC1937 breast cancer cell line. These compounds were found to inhibit cancer cell growth, with IP-5 also shown to induce cell cycle arrest. Furthermore, a novel imidazo[1,2-a]pyridine derivative, referred to as MIA, was synthesized and its viability-reducing effects were evaluated on MDA-MB-231 breast cancer and SKOV3 ovarian cancer cell lines. researchgate.net

Table 4: In Vitro Antiproliferative Activity of Imidazo[1,2-a]pyridine Analogues

Compound/Series Cell Line(s) Key Findings (e.g., IC50/GI50) Reference(s)
Selenylated derivative (MRK-107) Caco-2 (colon), HT-29 (colon) GI50: 2.4 µM (Caco-2), 1.1 µM (HT-29)
Novel derivatives (IP-5, IP-6, IP-7) HCC1937 (breast) Demonstrated anticancer activities; IP-5 induced cell cycle arrest.
Derivative MIA MDA-MB-231 (breast), SKOV3 (ovary) Reduced cell viability in a dose-dependent manner. researchgate.net
Various derivatives A375 (melanoma), WM115 (melanoma), HeLa (cervical) Showed anti-cancer activity. nih.gov

Inhibition of Cellular Signaling Pathways (e.g., PI3K Pathway)

A primary mechanism through which imidazo[1,2-a]pyridine analogues exert their anticancer effects is by modulating crucial signal transduction pathways, most notably the PI3K/Akt/mTOR pathway. researchgate.net Aberrant activation of this pathway is linked to numerous cancers, making it a key therapeutic target.

Several studies have focused on designing imidazo[1,2-a]pyridine derivatives as inhibitors of this pathway. nih.gov A series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives were designed and screened for their activity against PI3Kα. One compound from this series was identified as a nanomolar inhibitor of PI3Kα and showed acceptable antiproliferative activity against PI3Kα-addicted cancer cells, inducing cell cycle arrest and apoptosis in T47D breast cancer cells.

Another research effort led to the synthesis of imidazo[1,2-a]pyridine derivatives as potent PI3K/mTOR dual inhibitors. A lead compound, 15a, effectively inhibited the PI3K/Akt/mTOR pathway within HCT116 and HT-29 cancer cells, as evidenced by a dose-dependent decrease in the phosphorylation of Akt and its downstream target p70S6K. This compound also demonstrated significant tumor growth inhibition in xenograft models. The anticancer effects of the novel compound IP-5 in HCC1937 breast cancer cells were also linked to the inhibition of the Akt signaling pathway. These findings underscore the potential of imidazo[1,2-a]pyridine derivatives as targeted anticancer therapies through the inhibition of the PI3K signaling cascade. nih.gov

Other Pharmacological Relevance

The imidazo[1,2-a]pyridine core is a versatile scaffold that has been investigated for a wide range of biological activities. nih.gov Analogues have demonstrated significant potential in various therapeutic areas, including as antiprotozoal, anti-inflammatory, and anticholinesterase agents.

The imidazo[1,2-a]pyridine framework is a recognized precursor in the synthesis of compounds with antiprotozoal activity. nih.gov Research has highlighted its potential in developing treatments for parasitic diseases, including those caused by trypanosomes and Leishmania.

A study focused on creating new antitrypanosomal agents modified a known benzothiazole (B30560) core to an imidazo[1,2-a]pyridine ring, generating a library of 22 novel compounds. nih.gov These compounds were tested against Trypanosoma cruzi and Trypanosoma brucei. Several derivatives exhibited significant in vitro activity with EC50 values below 100 nM and demonstrated excellent metabolic stability when incubated with mouse liver microsomes. nih.gov One promising compound from this series showed parasite inhibition comparable to the control drug in an acute mouse model against T. cruzi. nih.gov

Further research into imidazo[1,2-a]pyridine-based analogues has identified compounds with potent antileishmanial activity. nih.gov For instance, certain diarylimidazo-[1,2-a]-pyridines were found to be potent against the promastigote form of Leishmania major. nih.gov Another study identified an imidazo-[1,2-a]-pyridine derivative as the most active in a series against Leishmania donovani promastigotes, with an IC50 value of 1.8 μM. nih.gov Additionally, some imidazo[1,2-a]pyridine compounds have shown high inhibitory effects against various Babesia species, which are piroplasmic parasites. bldpharm.com

The imidazo[1,2-a]pyridine scaffold is present in compounds that exhibit both anti-inflammatory and analgesic properties. nih.govacs.org Carboxylic acid derivatives of imidazo[1,2-a]pyridines have been shown to effectively reduce inflammation in in vivo models, with suggestions that their mechanism may involve the inhibition of cyclooxygenase (COX) enzymes. researchgate.net Studies have reported that these compounds can be safer for the gastric mucosa compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933). researchgate.net

One study evaluated imidazo[1,2-a]pyridine-2-carboxylic acid and found it inhibited carrageenan-induced edema more efficiently than indomethacin. researchgate.net A separate investigation of 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid), known as Y-9213, found its analgesic activity to be more potent than both indomethacin and morphine in several experimental pain models. acs.org Furthermore, a novel imidazo[1,2-a]pyridine derivative demonstrated anti-inflammatory effects in breast and ovarian cancer cell lines by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.gov

Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as promising inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease.

A series of imidazo[1,2-a]pyridine-based compounds were synthesized and evaluated for their anticholinesterase activity. nih.gov The findings revealed that derivatives featuring a biphenyl (B1667301) side chain were effective AChE inhibitors, while those with a phenyl side chain showed better BChE inhibition. nih.gov Notably, a compound with a 3,4-dichlorophenyl side chain and an unsubstituted imidazo[1,2-a]pyridine ring emerged as the most potent and selective BChE inhibitor in the series. nih.gov

In another study, newly designed imidazo[1,2-a]pyridine-mannich bases were synthesized and evaluated. nih.gov A naphthalene-substituted compound from this series, 9j , exhibited the most potent anti-cholinesterase activity, with IC50 values of 57.75 nM for AChE and 99.0 nM for BChE. nih.gov Molecular docking studies suggested that this compound targets both the catalytic active site (CAS) and peripheral anionic site (PAS) of the cholinesterase enzymes. nih.gov

Inhibitory Activity of Imidazo[1,2-a]pyridine Analogues against Cholinesterases
CompoundTarget EnzymeIC50 ValueReference
Compound 2h (with biphenyl side chain)AChE79 µM nih.gov
Compound 2j (with 3,4-dichlorophenyl side chain)BChE65 µM nih.gov
Compound 9j (naphthalene-substituted)AChE57.75 nM nih.gov
Compound 9j (naphthalene-substituted)BChE99.0 nM nih.gov

Elucidation of Biological Mechanisms of Action (MOA) for Imidazo[1,2-A]pyridine Scaffold

Understanding the specific molecular targets and mechanisms of action is crucial for the development of drugs based on the imidazo[1,2-a]pyridine scaffold. Research has focused on identifying the enzymes and pathways that these compounds modulate to exert their therapeutic effects.

Analogues of the imidazo[1,2-a]pyridine scaffold have been identified as inhibitors of several key enzymes implicated in various diseases.

Bruton's Tyrosine Kinase (Btk) Inhibition: Btk is a critical enzyme in the B cell receptor signaling pathway and a validated target for B cell malignancies. nih.gov While research has focused on various heterocyclic scaffolds, a closely related imidazo[1,2-b]pyridazine (B131497) derivative, named TM471-1, was identified as a potent and irreversible Btk inhibitor with an IC50 of 1.3 nM. nih.gov This compound showed excellent selectivity and has advanced into Phase I clinical trials. nih.gov Additionally, another related scaffold, 8-amino-imidazo[1,5-a]pyrazine, has yielded potent, reversible Btk inhibitors. nih.gov

QcrB Inhibition: The QcrB subunit of the ubiquinol (B23937) cytochrome c reductase complex is a critical component of the electron transport chain in Mycobacterium tuberculosis (Mtb) and a validated drug target. youtube.comgoogle.com High-throughput screening identified imidazo[1,2-a]pyridine amides (IPAs) as potent inhibitors of Mtb. vulcanchem.com A clinical candidate, Telacebec (Q203), belongs to this class of compounds. Spontaneous resistant Mtb mutants were generated against several IPA compounds, and whole-genome sequencing revealed a single nucleotide polymorphism in the qcrB gene, confirming it as the target. youtube.comgoogle.comvulcanchem.com The most active compounds show a minimum inhibitory concentration (MIC) against Mtb of less than 0.5 μM.

Activity of Imidazo[1,2-a]pyridine Analogues against M. tuberculosis
Compound ClassTargetActivity MetricValueReference
Imidazo[1,2-a]pyridine amides (IPAs)Mtb H37RvMIC800.03 to 5.0 µM
Imidazo[1,2-a]pyridine ethers (IPEs)MtbMIC80<0.5 µM
Imidazo[1,2-a]pyridine ethers (IPEs)Mycobacterial ATP synthaseIC50<0.02 µM
Telacebec (Q203)QcrBClinical Candidate (Phase II)

SARS-CoV-2 Main Protease (Mpro) Inhibition: The main protease (Mpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drugs. nih.govnih.gov Extensive virtual screening campaigns and in vitro assays have been conducted to find inhibitors of Mpro. nih.gov While numerous chemical scaffolds have been identified as potential inhibitors, and some have progressed to clinical trials, specific research highlighting potent and selective inhibitors based on the imidazo[1,2-a]pyridine scaffold is not prominent in the reviewed literature. nih.govnih.gov

Identifying the specific biological target of a compound is a fundamental step in drug discovery. For the imidazo[1,2-a]pyridine scaffold, a combination of experimental and computational methods has been employed.

A clear example of target identification and validation comes from the investigation of antituberculosis imidazo[1,2-a]pyridines. youtube.comvulcanchem.com Researchers generated spontaneous resistant mutants of M. bovis BCG against lead compounds from the imidazo[1,2-a]pyridine series. youtube.comgoogle.com Subsequent whole-genome sequencing of these resistant mutants consistently identified a single mutation in the qcrB gene. youtube.comvulcanchem.com This finding strongly indicated that QcrB was the molecular target. The target was further validated through gene dosage experiments, where over-expression of QcrB in M. bovis BCG led to a significant increase in the minimum inhibitory concentration (MIC) of the compounds, confirming that the compounds' efficacy is directly tied to their interaction with QcrB. youtube.comgoogle.com

In addition to genetic methods, computational approaches such as molecular docking are used to predict potential biological targets. In silico screening of imidazo[1,2-a]pyridin-3-yl derivatives has been performed against various human proteins to predict their selectivity and binding affinity. Such studies help in prioritizing compounds and targets for further experimental validation.

Computational Chemistry and Cheminformatics in 5 Chloroimidazo 1,2 a Pyridin 2 Amine Research

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of 5-Chloroimidazo[1,2-a]pyridin-2-amine and its analogs, docking studies are crucial for understanding how these compounds interact with the active sites of therapeutic targets such as enzymes and receptors.

Researchers have extensively used molecular docking to investigate the binding modes of the broader imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine (B1208166) scaffolds. nih.govnih.gov For instance, derivatives have been docked into the active site of enzymes like the cytochrome P450-dependent sterol 14α-demethylase (CYP51) from Candida albicans, a key enzyme in fungal cell membrane biosynthesis. nih.gov These studies revealed that the binding affinity of some derivatives was superior to that of established antifungal drugs. nih.gov Similarly, molecular modeling of imidazo[1,2-a]pyridine derivatives has been used to explore their potential as antitubulin agents by docking them into the colchicine (B1669291) binding site of tubulin. nih.gov The results of these docking studies often correlate well with experimental data and provide a rational basis for the observed structure-activity relationships (SARs). nih.govnih.gov

The interaction analysis from these docking simulations typically identifies key amino acid residues involved in binding. Common interactions include hydrogen bonds, hydrophobic interactions, and pi-cation interactions, which are critical for the stability of the ligand-target complex. nih.gov For example, docking studies of imidazo[1,2-a]pyridine derivatives as potential PI3Kα inhibitors for cancer therapy helped to elucidate the binding mode and guide the synthesis of more potent compounds. nih.gov

Table 1: Examples of Molecular Docking Studies on Imidazo[1,2-a]pyridine/pyrimidine Derivatives

Derivative ClassTarget ProteinKey Findings/InteractionsReference
Imidazo[1,2-a]pyrimidine Schiff baseshACE2 and SARS-CoV-2 Spike ProteinTop-scoring compounds showed binding affinities of -9.1 and -7.3 kcal/mol, respectively. nih.gov
5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrilesTubulin (Colchicine site)Binding mode suggested to be similar to the known inhibitor Crolibulin, conforming to observed SARs. nih.gov
6-(Imidazo[1,2-a]pyridin-6-yl)quinazolinesPI3KαA lead compound (13k) showed a potent IC50 value of 1.94 nM, with docking studies supporting its binding mode. nih.gov
Imidazo[1,2-a]pyrimidinesCYP51 (Candida albicans)Binding affinities ranged from -7.7 to -8.8 kcal/mol, suggesting potential antifungal activity. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov For imidazo[1,2-a]pyrimidine derivatives, DFT calculations at the B3LYP/6–31 G (d, p) level have been used to determine the Frontier Molecular Orbitals (FMO), Molecular Electrostatic Potential (MEP), and other quantum chemical descriptors. nih.gov The MEP, for example, helps to identify the electron-rich and electron-poor regions of a molecule, predicting sites for electrophilic and nucleophilic attack. nih.govnih.gov

These theoretical investigations are valuable for understanding reaction mechanisms and validating structural assignments made from experimental data like NMR and FT-IR spectroscopy. nih.gov For instance, quantum chemical calculations have been used to postulate the mechanism of formation for imidazo[1,2-a]pyrimidines. nih.gov

Table 2: Calculated Quantum Chemical Parameters for an Imidazo[1,2-a]pyrimidine-Schiff Base Derivative

ParameterCalculated Value
HOMO Energy-6.09 eV
LUMO Energy-2.11 eV
Energy Gap (ΔE)3.98 eV
Dipole Moment3.06 Debye

Data derived from DFT calculations on a representative imidazo[1,2-a]pyrimidine Schiff base derivative. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view. MD simulations are used to assess the stability of the docked complex over time, providing a more accurate representation of the biological environment.

For the imidazo[1,2-a]pyridine scaffold, MD simulations have been performed to validate the stability of ligand-protein complexes predicted by docking. nih.gov For example, after docking an imidazo[1,2-a]pyrimidine-Schiff base derivative into the active site of vascular endothelial growth factor receptor-2 (VEGFR-2), MD simulations were conducted to confirm the stability of the binding. nih.gov These simulations track the atomic movements over a specific period, allowing for the analysis of parameters like the root-mean-square deviation (RMSD) of the ligand and protein. A stable RMSD value over the simulation time indicates that the ligand remains securely bound in the active site. Such studies have been instrumental in confirming that certain derivatives are ideal molecules for further development as potential inhibitors. nih.gov

In Silico Prediction of Druggability Parameters and Lead Optimization

Cheminformatics plays a vital role in the early stages of drug discovery through the in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions help to identify compounds with favorable drug-like characteristics and guide lead optimization.

For derivatives of the imidazo[1,2-a]pyridine core, various in silico tools have been used to predict their druggability. nih.govnih.gov Studies have shown that newly designed imidazo[1,2-a]pyridine-3-carboxamides possess good ADMET profiles, with predictions indicating no violations of Lipinski's rule of five, high gastrointestinal absorption, and low toxicity. nih.gov Such predictions are crucial for prioritizing which compounds should be synthesized and tested experimentally, thereby saving time and resources.

Furthermore, computational approaches are integral to lead optimization. nih.gov By combining the results from molecular docking, SAR analysis, and ADMET predictions, medicinal chemists can rationally design new analogs with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov For example, after identifying an initial imidazo[1,2-a]pyridine hit compound for an anti-tuberculosis agent, researchers designed a series of new ligands with significantly better binding affinities and favorable ADMET properties, marking a clear strategy for lead optimization. nih.gov

Table 3: Predicted ADMET Properties for a Designed Imidazo[1,2-a]pyridine Derivative (Ligand A6)

PropertyPredicted Value/Outcome
Molecular Weight494.5 g/mol
LogP4.46
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Lipinski's Rule of Five0 Violations
Gastrointestinal AbsorptionHigh
CarcinogenicityInactive

Data from in silico prediction for a designed imidazo[1,2-a]pyridine-3-carboxamide (B1205228) derivative. nih.gov

Future Perspectives and Research Trajectories for 5 Chloroimidazo 1,2 a Pyridin 2 Amine

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with α-haloketones, which may not align with the principles of green chemistry. rsc.org Future research will likely focus on developing more sustainable and efficient synthetic routes to 5-Chloroimidazo[1,2-a]pyridin-2-amine and its analogs.

Key areas of development include:

Metal-Free Synthesis: A move away from metal catalysts is a significant trend in green chemistry. acs.org Novel, rapid, and efficient metal-free routes for synthesizing the imidazo[1,2-a]pyridine (B132010) scaffold have been reported, such as NaOH-promoted cycloisomerizations in aqueous media, which can offer quantitative yields in minutes. rsc.org The development of catalyst-free condensation reactions of 2-aminopyridines with various substrates under eco-friendly conditions is also a promising avenue. acs.org

Modern Synthetic Techniques: The application of ultrasound and microwave irradiation can accelerate reactions, improve yields, and reduce the need for harsh reaction conditions. thieme-connect.combio-conferences.org Ultrasound-assisted C-H functionalization of ketones in water is an example of a green and efficient method for constructing the imidazo[1,2-a]pyridine ring system. thieme-connect.comorganic-chemistry.org

Aqueous and Eco-Friendly Media: The use of water as a solvent is highly desirable for sustainable chemical processes. thieme-connect.comorganic-chemistry.org An efficient and environmentally sustainable method for synthesizing imidazo[1,2-a]pyridine derivatives has been developed using a Cu(II)–ascorbate-catalyzed domino A3-coupling reaction in aqueous micellar media. acs.org

Multicomponent Reactions (MCRs): One-pot MCRs, such as the Groebke–Blackburn–Bienaymé three-component reaction, provide a powerful tool for the rapid generation of diverse imidazo[1,2-a]pyridine libraries. thieme-connect.com These methods are atom-economical and can be adapted for the synthesis of complex derivatives of this compound.

Exploration of Undiscovered Biological Targets and Therapeutic Applications

Imidazo[1,2-a]pyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov Future research on this compound should aim to uncover novel biological targets and expand its therapeutic potential.

Promising areas for investigation include:

Targeted Cancer Therapy: While the anticancer properties of imidazo[1,2-a]pyridines are known, future studies could focus on identifying specific molecular targets. researchgate.net For instance, derivatives of this scaffold could be designed as inhibitors of key signaling proteins like VEGFR-2 or Bcr-Abl tyrosine kinase, which are implicated in cancer progression. wikipedia.orgwikipedia.org The anti-inflammatory effects observed in some derivatives, through modulation of pathways like STAT3/NF-κB, also suggest potential for development as targeted anticancer agents. nih.gov

Infectious Diseases: The success of imidazo[1,2-a]pyridine-3-carboxamides as potent agents against multidrug-resistant tuberculosis highlights the potential of this scaffold in combating infectious diseases. bio-conferences.org Future research could explore the activity of this compound and its derivatives against other challenging pathogens. The QcrB subunit of the cytochrome bcc complex is a validated target for this class of compounds. nih.gov

Neurodegenerative and Other Disorders: The structural similarity of imidazo[1,2-a]pyridines to purines suggests they may interact with a wide range of biological targets. bio-conferences.org This opens up possibilities for exploring their efficacy in treating neurodegenerative diseases, such as Alzheimer's, and other conditions like peptic ulcers and anxiety disorders. acs.orgnih.gov

Advanced Structural Optimization and Lead Compound Generation

The biological activity of imidazo[1,2-a]pyridines is highly dependent on their substitution pattern. acs.org Advanced structural optimization of this compound is crucial for generating potent and selective lead compounds for drug discovery.

Future research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold are needed to establish clear SAR. researchgate.net The presence of the chlorine atom at the 5-position influences the electronic properties of the ring system and provides a handle for further functionalization through nucleophilic substitution reactions. evitachem.com The amino group at the 2-position is also a key site for modification.

Target-Specific Design: Based on the identified biological targets, computational methods like molecular docking can be employed to design derivatives with improved binding affinity and selectivity. nih.gov For instance, if a specific kinase is targeted, the design of new analogs can be guided by the structure of the kinase's ATP-binding site.

Improving Pharmacokinetic Properties: Lead optimization will also involve modifying the structure to enhance its drug-like properties, such as solubility, metabolic stability, and oral bioavailability. The lipophilicity of the molecule, for example, can be fine-tuned by introducing or modifying substituents. wikipedia.org

Emerging Applications in Chemical Biology, Bioimaging, and Material Science

The unique photophysical properties of the imidazo[1,2-a]pyridine core open up exciting opportunities beyond traditional medicinal chemistry. rsc.org

Future research is expected to explore:

Fluorescent Probes for Bioimaging: Imidazo[1,2-a]pyridine derivatives have been successfully developed as fluorescent probes for detecting metal ions like Fe³⁺ and Hg²⁺, as well as biologically important molecules such as cysteine in living cells and zebrafish. rsc.orgrsc.orgnih.gov The this compound scaffold could be functionalized to create novel probes with high sensitivity and selectivity for specific analytes, enabling real-time imaging of biological processes. Some derivatives exhibit two-photon absorption capabilities, making them suitable for deep-tissue imaging. researchgate.net

Chemical Biology Tools: As a versatile scaffold, this compound can be used as a starting point to develop chemical probes for studying enzyme mechanisms and receptor interactions. evitachem.com These probes can help in the identification and validation of new drug targets.

Materials Science: The structural character of imidazo[1,2-a]pyridines makes them valuable in materials science. rsc.org They have been used in the production of dispersed dyes and have shown potential in the development of electroluminescent materials. bio-conferences.orgnih.gov Future work could involve incorporating this compound into polymers or organic light-emitting diodes (OLEDs) to create novel functional materials.

Q & A

Q. What are the common synthetic routes for 5-chloroimidazo[1,2-a]pyridin-2-amine, and how do they differ in methodology?

The synthesis of this compound typically involves cyclization strategies starting from substituted pyridine or aminopyridine precursors. Key methods include:

  • One-pot synthesis : Reacting 4-chloropyridin-2-amine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an N-hydroxy-formimidamide intermediate, followed by cyclization with trifluoroacetic anhydride (TFAA) .
  • Sequential addition and oxidative cyclization : Arylamines and nitriles undergo addition to form amidine intermediates, followed by I₂/KI-mediated oxidative C–N bond formation. This method avoids intermediate purification, enhancing scalability .
  • Bromopyruvate-based routes : Ethyl bromopyruvate reacts with 3-chloro-5-(trifluoromethyl)pyridin-2-amine to form imidazo[1,2-a]pyridine derivatives, confirmed via ¹H NMR .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., chlorine at C5, amine at C2) and verify the triazolopyridine core .
  • Mass spectrometry (HRMS) : Determines molecular weight and fragmentation patterns .
  • X-ray crystallography : Derivatives of the compound have been analyzed using SHELXL for refinement, confirming planar triazolopyridine rings .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be optimized?

Yield optimization depends on:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl, CF₃) on pyridine precursors enhance cyclization efficiency .
  • Reaction conditions : Elevated temperatures (e.g., 90°C in DMF) and degassed solvents improve cross-coupling reactions .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura couplings with boronic esters, achieving >50% yields in derivative synthesis .

Q. What role do computational tools play in analyzing the compound’s structure and reactivity?

  • SHELX suite : SHELXL refines crystallographic data, resolving anisotropic displacement parameters and hydrogen bonding networks .
  • WinGX/ORTEP : These programs visualize crystal packing and molecular geometry, critical for understanding intermolecular interactions .
  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization strategies for drug design .

Q. How do structural modifications of this compound influence bioactivity?

  • Chalcone conjugates : Adding acryloyl groups enhances anti-trypanosomal activity (IC₅₀ = 1.35 μM for T. brucei) by improving membrane permeability .
  • Pyridinylboronic ester derivatives : These act as human constitutive androstane receptor agonists, with substituent position (C3 vs. C2) dictating binding affinity .
  • Trifluoromethyl groups : Increase metabolic stability, as seen in derivatives with prolonged in vivo half-lives .

Q. How should researchers address contradictions in reported synthetic or analytical data?

  • Reaction reproducibility : Validate protocols using controlled conditions (e.g., inert atmosphere, standardized catalysts) to isolate variables affecting yields .
  • Analytical cross-validation : Combine NMR, HRMS, and single-crystal XRD to resolve discrepancies in substituent assignment .
  • Meta-analysis : Compare datasets from structurally analogous compounds (e.g., bromo/fluoro derivatives) to identify trends in reactivity .

Methodological Resources

  • Crystallography : SHELXL and WinGX for structure refinement.
  • Synthetic Protocols : One-pot cyclization , oxidative C–N coupling , and bromopyruvate-based routes .
  • Bioactivity Profiling : SAR studies on anti-parasitic and receptor-agonist derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.